molecular formula C19H12F3N3O2 B2621026 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081135-19-4

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2621026
CAS No.: 1081135-19-4
M. Wt: 371.319
InChI Key: UQZIKPQAUNWOLA-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: is a complex organic molecule characterized by its quinoline and oxadiazole components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be achieved through multiple synthetic routes, commonly involving the following key steps:

  • Formation of the quinoline core: : This usually involves a Skraup synthesis, where aniline reacts with glycerol in the presence of an oxidizing agent, typically sulfuric acid, to form quinoline.

  • Introduction of the trifluoromethyl group: : Trifluoromethylation often employs reagents like trifluoromethyl iodide (CF3I) or the Togni reagent.

  • Oxadiazole ring formation: : The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving nitrile oxides and amidoximes.

Industrial Production Methods

In an industrial setting, the production of This compound focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and high-throughput screening for reaction optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: can undergo several types of chemical reactions, including:

  • Oxidation: : Using agents like potassium permanganate (KMnO4).

  • Reduction: : Employing catalysts such as palladium on carbon (Pd/C).

  • Substitution: : Particularly nucleophilic aromatic substitution (SNAr) involving reagents like sodium hydride (NaH) and methanol (CH3OH).

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Palladium on carbon under hydrogen atmosphere.

  • Substitution: : Sodium hydride in methanol or other suitable solvents.

Major Products

Depending on the reactions:

  • Oxidation may yield carboxylic acids.

  • Reduction typically produces secondary amines.

  • Substitution reactions can introduce various functional groups at specific positions on the quinoline or oxadiazole rings.

Scientific Research Applications

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: finds applications across several domains:

  • Chemistry: : As a building block for designing new molecular frameworks.

  • Biology: : Used in studying enzyme inhibition and interaction with proteins.

  • Medicine: : Potential therapeutic agent for its anti-inflammatory and antimicrobial properties.

  • Industry: : Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular targets: : Interaction with specific proteins and enzymes.

  • Pathways: : Inhibition of specific pathways, such as cyclooxygenase for anti-inflammatory effects or targeting bacterial cell wall synthesis in antimicrobial actions.

Comparison with Similar Compounds

Compared to other quinoline-oxadiazole derivatives, 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:

  • 1-methyl-3-(4-fluorophenyl)-quinolin-4(1H)-one

  • 3-(3,4-dichlorophenyl)-1-methylquinolin-4(1H)-one

These derivatives often show varying degrees of activity and selectivity based on their substituent groups and positions, highlighting the unique properties of our compound of interest.

And that's it—a thorough dive into This compound . Hope it sparks some interest and inspiration!

Properties

IUPAC Name

1-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2/c1-25-10-14(16(26)13-7-2-3-8-15(13)25)18-23-17(24-27-18)11-5-4-6-12(9-11)19(20,21)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZIKPQAUNWOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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